molecular formula C24H31N3O5S B2874086 N1-(4-methoxyphenethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-00-4

N1-(4-methoxyphenethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2874086
CAS RN: 898415-00-4
M. Wt: 473.59
InChI Key: WLHZXIQTHPUGIP-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as MPPEO, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthetic Approaches and Electrochemical Analysis

The synthesis and electrochemical behavior of N-acyl and N-sulfonyl piperidine derivatives, including those structurally related to N1-(4-methoxyphenethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, have been explored. These compounds undergo methoxylation processes, which are influenced by the nature of the electrolytes and the electrochemical conditions, showing the importance of the structural components in determining the chemical reactivity and properties of such compounds (Golub & Becker, 2015).

Biological Activity and Potential Therapeutic Uses

Arylsulfonamide derivatives of piperidines, including structures similar to the one , have been synthesized and evaluated as α1-adrenergic receptor antagonists. These compounds display selective activity, which could be leveraged for the development of therapeutics aimed at conditions modulated by this receptor, such as certain cardiovascular diseases (Rak et al., 2016).

Enzyme Inhibition and Antiproliferative Effects

Methyl substitution on the piperidine ring of N-acyl and N-sulfonyl derivatives has been studied for its effect on binding and activity at the sigma(1) receptor. This research provides insight into how structural modifications can enhance receptor affinity and selectivity, offering potential pathways for the development of novel therapeutics with antiproliferative capabilities for applications in cancer research and treatment (Berardi et al., 2005).

Synthetic Methodologies and Chemical Analysis

The development of synthetic methodologies for compounds structurally related to this compound has been explored. These methodologies include both conventional and microwave-assisted syntheses, demonstrating the versatility of synthetic approaches to access such complex molecules. The compounds synthesized have been evaluated for their biological activities, including enzyme inhibition, which highlights their potential in pharmaceutical applications (Virk et al., 2018).

properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-32-21-12-10-19(11-13-21)14-16-25-23(28)24(29)26-17-15-20-7-5-6-18-27(20)33(30,31)22-8-3-2-4-9-22/h2-4,8-13,20H,5-7,14-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHZXIQTHPUGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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